N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine
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Overview
Description
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine is a chemical compound with a complex structure that includes a benzothiazole ring and a dimethylphenyl group
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine, also known as Amitraz, is the octopamine receptor of the central nervous system . Octopamine receptors play a crucial role in neurotransmission, and their activation or inhibition can lead to various physiological effects.
Mode of Action
Amitraz acts as an agonist at the octopamine receptor . It mimics the action of octopamine, a neurotransmitter in insects, leading to overstimulation of the receptor. This overstimulation causes overexcitation , leading to paralysis and death in insects . In addition, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The activation of the octopamine receptor by Amitraz affects several biochemical pathways. The most significant is the disruption of normal neurotransmission . Overstimulation of the octopamine receptor leads to an imbalance in the nervous system, causing the insect to become overexcited and eventually paralyzed .
Pharmacokinetics
The pharmacokinetics of Amitraz involves rapid metabolism to form six metabolites during biotransformation . These metabolites include N-methyl-N′-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid . The rapid metabolism suggests that Amitraz has a high bioavailability.
Result of Action
The result of Amitraz’s action is the overexcitation and subsequent paralysis and death of insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the metabolic conversion of Amitraz is essential before 6.5 hours, and then the metabolic conversion occurs after 6.5 hours This suggests that the timing of Amitraz application could be a crucial factor in its effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,4-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2,4-dimethylaniline
- N,N’-bis-dimethylphenylformamidine
Uniqueness
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazole ring, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-7-8-12(11(2)9-10)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXFYMTGQKLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.